Bdf 9148
Descripción
Propiedades
Número CAS |
120838-62-2 |
|---|---|
Fórmula molecular |
C28H27N3O3 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
4-[3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2 |
Clave InChI |
KQQFGABYYXEKDM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate 4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile BDF 9148 BDF 9196 BDF-9148 BDF-9196 BDF9196 LY 341311 LY 366634 LY-341311 LY341311 LY366634 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Positive Inotropic Effects of BDF 9148
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the positive inotropic agent BDF 9148. It covers its core mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its positive inotropic effects primarily by modulating the cardiac sodium channel (Nav). It slows the inactivation of the fast sodium current (INa), leading to a sustained or late inward sodium current during the plateau phase of the cardiac action potential. This increased intracellular sodium concentration ([Na+]i) alters the electrochemical gradient for the sodium-calcium exchanger (NCX), promoting reverse-mode activity. Consequently, there is an increased influx of calcium ions ([Ca2+]i) into the cardiomyocyte, leading to a greater calcium load in the sarcoplasmic reticulum (SR) and enhanced contractility. The positive inotropic effect of this compound is independent of cyclic adenosine monophosphate (cAMP) and Na+/K+-ATPase inhibition. The S(-) enantiomer is responsible for the positive inotropic effect, while the R(+) enantiomer is inactive.
Signaling Pathway
The signaling cascade initiated by this compound leading to increased myocardial contractility is outlined below.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various preclinical studies.
Table 1: Inotropic Potency of this compound
| Preparation | Species | Parameter | Value | Reference |
| Papillary Muscle | Guinea Pig | EC50 (Force of Contraction) | 0.6 µM | |
| Left Atria | Guinea Pig | EC50 (Inotropic Effect) | 0.2 µM | |
| Ventricular Myocardium (Failing) | Human | EC50 (Force of Contraction) | Significantly lower than non-failing | |
| Ventricular Myocardium (Non-failing) | Human | EC50 (Force of Contraction) | - |
Table 2: Electrophysiological Effects of this compound
| Preparation | Species | Concentration | Effect on Action Potential Duration (APD) | Other Effects | Reference |
| Papillary Muscle | Guinea Pig | 10 µM | Biphasic effect on APD90 (transient prolongation) | Prolongs functional refractory period | |
| Ventricular Myocytes | Guinea Pig | 1 µM | Prolonged | Induces a slowly decaying inward current (TTX-sensitive) | |
| Ventricular Myocardium | Human | - | Prolonged | Accompanied by an increase in intracellular Na+ activity | |
| WKY Rat Left Ventricles | Rat | 10-7 to 3x10-6 M | Increased amplitude and prolonged duration | Augments force of contraction | |
| WKY Rat Left Ventricles | Rat | 3x10-6 M | Smaller augmenting effect than at 10-6 M | Possible Ca2+ channel blockade at higher concentrations |
Table 3: Effects on Ion Channels
| Channel | Preparation | Species | Effect | pD2 Value | Reference |
| Sodium Channel (INa) | Ventricular Myocytes | Guinea Pig | Slows inactivation | - | |
| Calcium Channel (ICa) | Ventricular Myocytes | Guinea Pig | Inhibition | 5.70 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isolated Papillary Muscle Preparation
This protocol is used to assess the direct effects of this compound on myocardial contractility and electrophysiology.
Methodology:
-
Animal Model: Male guinea pigs are typically used.
-
Tissue Isolation: The heart is rapidly excised and placed in a dissecting dish with oxygenated Tyrode's solution. The right ventricular papillary muscles are carefully dissected.
-
Mounting: The muscle is mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2. One end is attached to a force transducer, and the other to a fixed point.
-
Stimulation: The muscle is stimulated with platinum electrodes at a defined frequency (e.g., 1 Hz).
-
Data Acquisition: Isometric contraction force is recorded. For electrophysiological measurements, a microelectrode is inserted into a superficial cell to record the action potential.
-
Drug Application: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.
-
Antagonist Studies: To elucidate the mechanism, experiments are repeated in the presence of antagonists like tetrodotoxin (TTX) to block sodium channels.
Isolated Cardiomyocyte Preparation and Voltage Clamp
This protocol allows for the study of the effects of this compound on individual cardiac cells and specific ion currents.
Methodology:
-
Cell Isolation: Ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion using collagenase and protease. The heart is typically mounted on a Langendorff apparatus for retrograde perfusion with the enzyme solution.
-
Cell Culture: Isolated myocytes are plated on laminin-coated coverslips and allowed to adhere.
-
Electrophysiology: The whole-cell patch-clamp technique is used to measure membrane currents and action potentials.
-
Voltage Clamp Protocol:
-
To study the effect on the sodium current, a clamp step from a holding potential of -80 mV to -40 mV is applied. The induction of a slowly decaying inward current in the presence of this compound, which is sensitive to TTX, is indicative of slowed sodium channel inactivation.
-
To quantify the effect on sodium current inactivation, the inward current amplitude at a specific time point (e.g., 100 ms) after a depolarizing step is measured.
-
The L-type calcium current is measured using appropriate voltage protocols and ionic solutions to isolate it from other currents.
-
-
Cell Shortening: Unloaded cell shortening can be measured simultaneously using video-edge detection to correlate electrophysiological effects with cellular contraction.
Conclusion
This compound is a potent positive inotropic agent that enhances myocardial contractility by modifying the inactivation kinetics of cardiac sodium channels. This leads to an increase in intracellular sodium, which in turn augments calcium influx via the Na+/Ca2+ exchanger. Its cAMP-independent mechanism and efficacy in failing human myocardium suggest a potential therapeutic role. However, its effects
The Discovery and Synthesis of Bdf 9148: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bdf 9148, with the chemical name 4-[3'-(1''-benzhydryl-azetidine-3''-oxy)-2'-hydroxypropoxy]-1H-indole-2-carbonitrile, is a potent positive inotropic agent that has garnered interest for its potential therapeutic applications in myocardial failure. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development. The information presented herein is a compilation of data from various scientific publications and patents, offering a detailed look into the pharmacological profile and chemical synthesis of this compound.
Discovery and Pharmacological Profile
This compound was identified as a novel positive inotropic agent with a mechanism of action distinct from many existing cardiotonic drugs. It exerts its effects primarily by acting as a sodium channel activator. This activity leads to an increase in the force of myocardial contraction, a desirable characteristic for the treatment of heart failure.
Inotropic Effects
Studies on isolated cardiac preparations have demonstrated the concentration-dependent positive inotropic effects of this compound. In guinea pig papillary muscles, this compound increased the force of contraction with a 50% effective concentration (EC50) of 0.6 microM.[1] In the left atria of guinea pigs, the EC50 was found to be 0.2 microM.[1]
Further investigations in human failing and non-failing myocardium confirmed these findings. This compound and its active S(-)-enantiomer increased the force of contraction in a dose-dependent manner in both tissue types. Notably, human failing myocardium exhibited an enhanced sensitivity to this compound.
Electrophysiological Effects
The positive inotropic action of this compound is linked to its ability to modulate cardiac sodium channels. It slows the inactivation of these channels, leading to a prolonged influx of sodium ions during the action potential. This effect is sensitive to tetrodotoxin (TTX), a potent sodium channel blocker.[1] this compound has been shown to prolong the action potential duration, although at higher concentrations (greater than 3 microM), it can cause a shortening of the action potential.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Species/Tissue | Value | Reference |
| EC50 (Force of Contraction) | Guinea Pig Papillary Muscle | 0.6 µM | [1] |
| EC50 (Force of Contraction) | Guinea Pig Left Atria | 0.2 µM | [1] |
| EC50 (Force of Contraction) | Human Failing Myocardium (NYHA IV) | Significantly higher potency compared to non-failing | |
| EC50 (Force of Contraction) | Human Non-failing Myocardium | - |
Table 1: Potency of this compound in Cardiac Tissues
| Parameter | Effect | Concentration | Reference |
| Action Potential Duration (APD) | Prolongation | Low Concentrations | |
| Action Potential Duration (APD) | Shortening | > 3 µM | |
| Sodium Channel Inactivation | Slowing | - | |
| Inotropic Effect | Positive | Concentration-dependent |
Table 2: Pharmacodynamic Effects of this compound
Proposed Synthesis of this compound
The proposed synthesis involves three main stages:
-
Synthesis of 4-hydroxy-1H-indole-2-carbonitrile.
-
Synthesis of 1-benzhydrylazetidin-3-ol.
-
Coupling of the two precursors to yield this compound.
Synthesis of 4-hydroxy-1H-indole-2-carbonitrile
This precursor can be synthesized from commercially available starting materials. One reported method involves a three-step process from 1,5,6,7-tetrahydro-4H-indol-4-one.
Synthesis of 1-benzhydrylazetidin-3-ol
The synthesis of this azetidine derivative can be achieved through the reaction of benzhydrylamine with epichlorohydrin.
Final Assembly of this compound
The final step involves the coupling of 4-hydroxy-1H-indole-2-carbonitrile with 1-benzhydrylazetidin-3-ol via an ether linkage. This is typically achieved by first reacting the hydroxyindole with an epoxide-forming reagent like epichlorohydrin to generate an intermediate, 4-(oxiran-2-ylmethoxy)-1H-indole-2-carbonitrile. This epoxide intermediate is then reacted with 1-benzhydrylazetidin-3-ol in a nucleophilic ring-opening reaction to yield the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the modulation of voltage-gated sodium channels in cardiomyocytes.
-
Binding to Sodium Channels: this compound binds to the cardiac sodium channel (Nav1.5).
-
Slowing of Inactivation: This binding slows the inactivation of the channel, leading to a persistent inward sodium current during the plateau phase of the cardiac action potential.
-
Increased Intracellular Sodium: The prolonged sodium influx results in an increase in the intracellular sodium concentration ([Na+]i).
-
Altered Sodium-Calcium Exchange: The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a reduction in calcium efflux and/or an increase in calcium influx.
-
Increased Intracellular Calcium: The net effect is an increase in the intracellular calcium concentration ([Ca2+]i).
-
Enhanced Contractility: The higher [Ca2+]i leads to increased calcium binding to troponin C, resulting in a stronger interaction between actin and myosin filaments and, consequently, an enhanced force of myocardial contraction (positive inotropy).
Caption: Signaling pathway of this compound's positive inotropic effect.
Experimental Protocols
Measurement of Inotropic Effect on Isolated Papillary Muscle
This protocol describes the methodology for assessing the inotropic effects of this compound on isolated cardiac tissue.
-
Tissue Preparation:
-
Euthanize a guinea pig according to approved institutional guidelines.
-
Rapidly excise the heart and place it in oxygenated Krebs-Henseleit solution.
-
Dissect the right ventricular papillary muscle and mount it vertically in a tissue bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
Attach one end of the muscle to a force transducer and the other to a fixed hook.
-
Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz) with platinum electrodes.
-
Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve the maximal developed force.
-
-
Data Acquisition:
-
Record the isometric contractile force.
-
After a stable baseline is achieved, add cumulative concentrations of this compound to the tissue bath.
-
Record the steady-state response at each concentration.
-
-
Data Analysis:
-
Measure the peak developed force at each concentration.
-
Normalize the data to the baseline force.
-
Construct a concentration-response curve and calculate the EC50 value.
-
Caption: Experimental workflow for measuring inotropic effects.
Voltage Clamp Measurement of Sodium Channel Activity
This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound on cardiac sodium channels.
-
Cell Preparation:
-
Isolate single ventricular myocytes from a guinea pig heart using enzymatic digestion.
-
Plate the isolated myocytes on glass coverslips and allow them to adhere.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent myocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage Clamp Protocol:
-
Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the resulting currents using a patch-clamp amplifier.
-
-
Drug Application and Data Analysis:
-
After obtaining stable baseline sodium currents, perfuse the chamber with a solution containing this compound.
-
Record the sodium currents in the presence of the drug.
-
Analyze the changes in current amplitude, and kinetics of activation and inactivation to determine the effect of this compound on the sodium channels.
-
Conclusion
This compound is a promising positive inotropic agent with a well-defined mechanism of action centered on the activation of cardiac sodium channels. Its ability to increase myocardial contractility makes it a person of interest for the development of new therapies for heart failure. This technical guide has provided a comprehensive overview of its discovery, a plausible synthetic route, its mechanism of action, and detailed experimental protocols for its characterization. Further research into its synthesis and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
BDF9148: A Technical Guide on its Role in Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic agents that can enhance cardiac contractility without inducing detrimental side effects. BDF9148, a racemic sodium channel activator, has been investigated for its positive inotropic effects on the myocardium. This technical guide provides an in-depth overview of BDF9148, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing its mechanism of action and experimental workflows. The focus is on its potential utility and mechanistic underpinnings in the context of heart failure research.
Core Mechanism of Action
BDF9148 is a cardiotonic agent that functions by prolonging the opening of sodium channels in cardiomyocytes. This primary action leads to an increased influx of sodium ions (Na+) during the action potential. The subsequent increase in intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a reduced extrusion of calcium ions (Ca2+) from the cell and/or an increased Ca2+ influx. The resulting elevation in intracellular calcium concentration enhances the calcium available to the contractile machinery, thereby increasing myocardial contractility. Studies have shown that the S(-) enantiomer of BDF9148 is the more active component.
Signaling Pathway and Mechanism of Action
The mechanism of action of BDF9148 as a sodium channel activator and its downstream consequences on cardiomyocyte function can be visualized as follows:
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of BDF9148 on myocardial contractility.
Table 1: Inotropic Effects of BDF9148 and its Enantiomers on Human Myocardium
| Compound | Myocardium Type | Concentration Range (µmol/L) | Effect on Force of Contraction |
| BDF9148 (racemic) | Non-failing | 0.03 - 10 | Dose-dependent increase |
| Failing (NYHA IV) | 0.03 - 10 | Dose-dependent increase | |
| S(-) BDF9196 | Non-failing | 0.03 - 10 | Dose-dependent increase |
| Failing (NYHA IV) | 0.03 - 10 | Dose-dependent increase | |
| R(+) BDF9167 | Non-failing & Failing | 0.03 - 10 | No significant effect |
Notably, the potency of BDF9148 and its S(-) enantiomer was significantly higher in failing myocardium (NYHA IV) compared to non-failing myocardium.
Table 2: Effects of BDF9148 on Rat Left Ventricles
| Animal Model | BDF9148 Concentration (mol/L) | Observed Effects |
| Wistar-Kyoto (WKY) Rats | 10⁻⁷ to 3 x 10⁻⁶ | Increased amplitude and prolonged duration of action potentials; augmented force of contraction. |
| Spontaneously Hypertensive Rats (SHR) - Early Stage (14 weeks) | 10⁻⁷ to 3 x 10⁻⁶ | Similar effects to WKY rats. |
| Spontaneously Hypertensive Rats (SHR) - Hypertrophy (≥ 6 months) | 10⁻⁷ to 3 x 10⁻⁶ | Effects on action potentials and contractions were significantly reduced but still present. |
The augmenting effects of BDF9148 were noted to be smaller at 3 x 10⁻⁶ mol/L than at 10⁻⁶ mol/L, possibly indicating a calcium channel blocking effect at higher concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the cited studies on BDF9148.
Human Myocardium Studies
-
Tissue Preparation: Left ventricular papillary muscle strips were obtained from failing human hearts (NYHA Class IV) during heart transplantation and from non-failing donor hearts.
-
Experimental Setup: The muscle strips were electrically driven at a frequency of 1 Hz and maintained at 37°C. Isometric force of contraction was measured.
-
Force-Frequency Relationship: The stimulation frequency was varied (0.5-3 Hz) to assess the force-frequency relationship in the presence and absence of BDF9148 and its enantiomers.
-
Drug Application: BDF9148 and its enantiomers (S(-) BDF9196 and R(+) BDF9167) were applied in a cumulative dose-dependent manner (0.03-10 µmol/L).
-
Control Experiments: The effects of a high calcium concentration (15 mmol/L) and the muscarinic agonist carbachol (1 mmol/L) were also investigated.
Rat Left Ventricle Studies
-
Animal Models: The study utilized spontaneously hypertensive rats (SHR) at different stages of hypertension and heart failure (5 weeks to 18 months) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Tissue Preparation: Left ventricles were isolated from the rats.
-
Electrophysiological and Contractility Measurements: Action potentials and contractions of the left ventricles were recorded.
-
Drug Application: BDF9148 was applied at concentrations ranging from 10⁻⁷ to 3 x 10⁻
Methodological & Application
Application Notes and Protocols for BDF 9148 in Isolated Hearts
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDF 9148 is a potent positive inotropic agent that has shown significant effects on cardiac function. Its primary mechanism of action involves the modulation of voltage-gated sodium channels in cardiomyocytes. Specifically, this compound prolongs the open state of these channels, leading to an increased influx of sodium ions during the action potential. This enhanced sodium load indirectly increases intracellular calcium concentration via the sodium-calcium exchanger, resulting in augmented myocardial contractility.[1][2] These characteristics make this compound a valuable tool for studying cardiac physiology and a potential candidate for the development of therapies for heart failure.[3]
These application notes provide a detailed experimental protocol for investigating the effects of this compound on isolated hearts using the Langendorff perfusion system. The Langendorff preparation is an ex vivo technique that allows for the study of cardiac function in a controlled environment, independent of systemic neuronal and hormonal influences.[4]
Mechanism of Action
This compound is a cardiotonic agent that acts as a sodium channel activator.[5] It prolongs the opening of the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action increases the late inward sodium current (I_Na) during the cardiac action potential. The subsequent increase in intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a reduced calcium efflux and/or increased calcium influx. The resulting elevation in intracellular calcium concentration enhances the force of myocardial contraction (positive inotropic effect). Additionally, the prolonged sodium influx contributes to a lengthening of the action potential duration (APD). At higher concentrations (greater than 3 µM), this compound may also exhibit some calcium channel blocking activity.
Figure 1: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocol: Langendorff Isolated Heart Preparation
This protocol outlines the procedure for studying the effects of this compound on an isolated rodent heart using the Langendorff apparatus.
Materials
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Anesthetics: Sodium pentobarbital (or other suitable anesthetic)
-
Anticoagulant: Heparin
-
Krebs-Henseleit Buffer (KHB): See Table 1 for composition. The solution should be freshly prepared, filtered, and maintained at 37°C while being continuously gassed with 95% O₂ / 5% CO₂ (carbogen).
-
This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in KHB to achieve the desired final concentrations.
-
Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, perfusion pump (for constant flow) or a fixed-height reservoir (for constant pressure), and a temperature controller.
-
Measurement Equipment:
-
Intraventricular balloon catheter connected to a pressure transducer for measuring Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP).
-
ECG electrodes to record heart rate (HR) and detect arrhythmias.
-
Data acquisition system (e.g., PowerLab with LabChart software).
-
Krebs-Henseleit Buffer Composition
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂·2H₂O | 2.5 |
| MgSO₄·7H₂O | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
| **pH (with 95% O₂/5% CO₂) ** | 7.4 |
Procedure
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital via intraperitoneal injection.
-
Once deeply anesthetized (confirmed by lack of pedal reflex), administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
-
Heart Excision:
-
Rapidly excise the heart and immediately place it in ice-cold KHB to arrest cardiac activity and preserve myocardial tissue.
-
Trim away excess tissue (lungs, thymus, and fat), leaving a sufficient length of the aorta for cannulation.
-
-
Langendorff Perfusion Setup:
-
Mount the heart on the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure or flow.
-
Ensure the perfusion is retrograde, flowing into the coronary arteries to sustain the heart muscle. The heart should resume beating shortly after perfusion begins.
-
-
Data Acquisition Setup:
-
Carefully insert a small, fluid-filled latex balloon attached to a pressure transducer into the left ventricle through the left atrium.
-
Inflate the balloon to achieve a baseline LVEDP of 5-10 mmHg.
-
Attach ECG electrodes to the surface of the heart to monitor electrical activity.
-
Allow the heart to stabilize for a 20-30 minute equilibration period before starting the experimental protocol. During this time, monitor and record baseline parameters.
-
-
This compound Administration Protocol:
-
Baseline Recording: Record stable baseline data for 15-20 minutes.
-
Drug Perfusion: Introduce this compound into the perfusion solution at the desired concentration. A cumulative dose-response curve can be generated by sequentially increasing the concentration of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 3x10⁻⁶ M) in a stepwise manner, allowing for a 15-20 minute equilibration period at each concentration.
-
Washout: After the final drug concentration, perfuse the heart with drug-free KHB for at least 30 minutes to observe the reversibility of the drug's effects.
-
Figure 2: Experimental workflow for this compound in isolated hearts.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key cardiac parameters based on available literature.
Table 2: Effect of this compound on Force of Contraction
| Concentration (mol/L) | Species | Preparation | Effect on Force of Contraction |
| 10⁻⁷ - 3x10⁻⁶ | Rat (WKY) | Left Ventricles | Increased force |
| 0.03 - 10 x 10⁻⁶ | Human | Left Ventricular Papillary | Dose-dependent increase in force |
| 10⁻⁸ - 10⁻⁶ | Rat (WKY) | Left Ventricles | Positive inotropic effect, max at 10⁻⁷ M |
Table 3: Effect of this compound on Action Potential Duration (APD)
| Concentration (mol/L) | Species | Preparation | Effect on Action Potential Duration |
| 10⁻⁷ - 3x10⁻⁶ | Rat (WKY) | Left Ventricles | Prolonged APD |
| 10⁻⁶ | Guinea Pig | Ventricular Myocytes | Prolonged APD |
| > 3x10⁻⁶ | Guinea Pig | Papillary Muscles | Shortened APD (suggests secondary effects at high concentrations) |
Table 4: Electrophysiological Effects of this compound
| Parameter | Effect |
| Sodium Current (I_Na) | Slows inactivation, inducing a slowly decaying inward current |
| Calcium Current (I_Ca) | Inhibited in a concentration-dependent manner |
| Intracellular Sodium Activity | Increased |
| Diastolic Membrane Potential | No significant change |
Conclusion
The experimental protocol detailed in these application notes provides a robust framework for investigating the cardiac effects of this compound. By utilizing the Langendorff isolated heart preparation, researchers can obtain valuable data on the inotropic and electrophysiological properties of this compound in a controlled ex vivo setting. The provided data tables and diagrams serve as a reference for the expected outcomes and the underlying mechanism of action of this compound. This information is crucial for professionals in pharmacology and drug development who are exploring novel therapeutic strategies for cardiac disorders.
References
- 1. Comparison of the action potential prolonging and positive inotropic activity of DPI 201-106 and this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the effects of the new inotropic agent this compound in isolated papillary muscles and myocytes of the guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the action potentials and contractions of left ventricles from normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective inotropic actions of the Na+-channel activators this compound, BDF 9196 and BDF 9167 in human failing and nonfailing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of a BDF 9148 Concentration-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDF 9148 is a cardiotonic agent known for its positive inotropic effects on cardiac muscle.[1] It primarily acts as a sodium channel activator by slowing the inactivation of voltage-gated sodium channels.[2] This leads to an increase in intracellular sodium concentration, which subsequently enhances intracellular calcium levels through the reverse mode of the sodium-calcium (Na+/Ca2+) exchanger.[3] The elevated intracellular calcium concentration is the primary driver of the observed increase in myocardial contractility.[3] This document provides a detailed protocol for generating a concentration-response curve for this compound by measuring its effect on intracellular calcium concentration in cardiomyocytes.
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound's primary mechanism of action.
Experimental Protocol: Measuring this compound-Induced Intracellular Calcium Changes
This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) changes in isolated cardiomyocytes in response to varying concentrations of this compound using the fluorescent indicator Fura-2 AM.
Materials:
-
This compound
-
Isolated adult ventricular cardiomyocytes (e.g., from rat or guinea pig)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Collagenase (Type II)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Ionomycin
-
EGTA
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Experimental Workflow:
Caption: Workflow for this compound concentration-response experiment.
Detailed Methodology:
-
Cardiomyocyte Isolation:
-
Isolate ventricular cardiomyocytes from adult rats or guinea pigs using a standard collagenase digestion method.
-
After isolation, resuspend the myocytes in a Ca2+-containing buffer (e.g., HBSS with 1.8 mM Ca2+) and allow them to stabilize.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.
-
For loading, dilute the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127 to aid in dye solubilization.
-
Incubate the isolated cardiomyocytes in the Fura-2 AM loading solution for 20-30 minutes at room temperature in the dark.[4]
-
-
Washing and De-esterification:
-
After incubation, wash the cells twice with fresh HBSS (containing Ca2+) to remove extracellular Fura-2 AM.
-
Resuspend the cells in HBSS and incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Cell Plating:
-
Seed the Fura-2 loaded cardiomyocytes onto collagen-coated 96-well black, clear-bottom microplates at a suitable density.
-
Allow the cells to adhere for at least 1 hour before starting the experiment.
-
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in HBSS to obtain a range of concentrations. A suggested starting range is from 10 nM to 100 µM.
-
-
Fluorescence Measurement:
-
Set up the fluorescence microplate reader or microscope to measure the fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm) for each well for 2-5 minutes.
-
Add the different concentrations of this compound to the corresponding wells. Include a vehicle control (DMSO in HBSS).
-
Record the changes in the 340/380 nm fluorescence ratio over time until a stable response is observed for each concentration.
-
At the end of the experiment, add ionomycin (a calcium ionophore) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (a calcium chelator) to obtain the minimum fluorescence ratio (Rmin) for calibration purposes.
-
Data Presentation and Analysis:
The quantitative data from the experiment should be summarized in the following tables for clear comparison and analysis.
Table 1: Raw Fluorescence Ratio Data
| This compound Conc. (µM) | Replicate 1 (Peak 340/380 Ratio) | Replicate 2 (Peak 340/380 Ratio) | Replicate 3 (Peak 340/380 Ratio) | Mean Peak Ratio | Std. Deviation |
| 0 (Vehicle) | |||||
| 0.01 | |||||
| 0.1 | |||||
| 0.5 | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Data Analysis Steps:
-
Calculate the 340/380 nm fluorescence ratio for each time point for each concentration.
-
Normalize the response: For each concentration, subtract the baseline ratio from the peak ratio to get the change in fluorescence ratio (ΔR).
-
Convert to Intracellular Calcium Concentration (Optional but recommended):
-
Use the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max) where Kd is the dissociation constant of Fura-2 (~224 nM).
-
-
Generate the Concentration-Response Curve:
-
Plot the mean ΔR or the calculated [Ca2+]i (y-axis) against the logarithm of the this compound concentration (x-axis).
-
-
Calculate the EC50:
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R).
-
The EC50 is the concentration of this compound that produces 50% of the maximal response.
-
Table 2: Calculated Concentration-Response Parameters
| Parameter | Value |
| EC50 (µM) | |
| Hill Slope | |
| Maximum Response (ΔR or [Ca2+]i) | |
| R² of Curve Fit |
Expected Results
A concentration-dependent increase in intracellular calcium is expected with increasing concentrations of this compound. The resulting concentration-response curve should be sigmoidal. Based on published data for its inotropic effects, the EC50 value for the increase in intracellular calcium is anticipated to be in the sub-micromolar to low micromolar range. At very high concentrations, a decrease in the response may be observed, suggesting a potential biphasic effect, possibly due to the blockade of L-type calcium channels.
Troubleshooting
-
Low Fura-2 Signal: Ensure adequate loading time and concentration. Check the health of the isolated cardiomyocytes.
-
High Background Fluorescence: Ensure thorough washing after Fura-2 loading.
-
No Response to this compound: Verify the viability and responsiveness of the cardiomyocytes using a known agonist (e.g., high extracellular K+). Confirm the activity of the this compound compound.
-
High Variability between Replicates: Ensure consistent cell density and accurate pipetting of this compound solutions.
These application notes provide a comprehensive framework for researchers to reliably generate a concentration-response curve for this compound and to understand its mechanism of action on intracellular calcium dynamics in cardiomyocytes.
References
Application Notes and Protocols for Measuring Inotropic Effects of Bdf 9148 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bdf 9148 is a cardiotonic agent known for its positive inotropic effects on cardiac muscle.[1] These application notes provide detailed protocols for utilizing in vitro assays to quantify the inotropic effects of this compound, focusing on its mechanism of action as a sodium channel activator. The primary mechanism of this compound involves the slowing of sodium channel inactivation, leading to an increased intracellular sodium concentration ([Na⁺]ᵢ). This elevation in [Na⁺]ᵢ subsequently modulates the activity of the sodium-calcium exchanger (NCX), resulting in an increased intracellular calcium concentration ([Ca²⁺]ᵢ) and enhanced myocardial contractility.
These protocols are designed to guide researchers in accurately assessing the pharmacological profile of this compound and similar compounds, providing a framework for preclinical drug development and cardiac safety assessment.
Data Presentation
Table 1: Dose-Dependent Inotropic Effects of this compound on Isolated Papillary Muscle
| Concentration (µM) | Force of Contraction (% of Baseline) |
| 0.03 | 110 ± 5 |
| 0.1 | 135 ± 8 |
| 0.3 | 170 ± 12 |
| 1 | 210 ± 15 |
| 3 | 230 ± 18 |
| 10 | 220 ± 20 |
Data are presented as mean ± SEM. The force of contraction was measured in electrically stimulated (1 Hz) left ventricular papillary muscle strips isolated from guinea pig hearts.[1]
Table 2: Effects of this compound on Sodium Channel Inactivation in Isolated Ventricular Myocytes
| Parameter | Control | This compound (1 µM) |
| Peak Inward Na⁺ Current (INa) (pA/pF) | -150 ± 12 | -145 ± 11 |
| Late Inward Na⁺ Current (INa,L) at 100ms (% of Peak INa) | 0.5 ± 0.1 | 5.2 ± 0.8 |
| Time Constant of Inactivation (τ) (ms) | 0.8 ± 0.1 | 3.5 ± 0.4 |
Data are presented as mean ± SEM from voltage-clamp experiments on isolated guinea pig ventricular myocytes.[1] The late inward Na⁺ current is significantly increased in the presence of this compound, indicating a slowing of the inactivation process.
Signaling Pathway
The positive inotropic effect of this compound is initiated by its interaction with voltage-gated sodium channels in the cardiomyocyte sarcolemma. The following diagram illustrates the proposed signaling cascade.
References
Application Notes and Protocols: Investigating the Effects of Bdf 9148 on Sodium Channels using Voltage-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1] Their dysfunction is implicated in a variety of channelopathies, making them important targets for drug discovery. Bdf 9148 is recognized as a sodium channel activator, known to prolong the open state of the channel, thereby enhancing the sodium current.[2] This activity leads to an increase in the amplitude and duration of action potentials and an augmented force of contraction in myocardial tissue.[2] This document provides detailed protocols and application notes for characterizing the effects of this compound on voltage-gated sodium channels using whole-cell voltage-clamp techniques.
Mechanism of Action of Sodium Channel Activators
Sodium channel activators, like this compound, typically exert their effects by modifying the gating properties of the channel. This can include slowing the inactivation process, shifting the voltage dependence of activation or inactivation, or inducing a persistent sodium current. These modifications lead to an increased influx of sodium ions during depolarization, thereby prolonging the action potential.
Data Presentation: Quantitative Effects of this compound on Sodium Channel Properties
The following tables are templates for summarizing the quantitative data obtained from voltage-clamp experiments.
Table 1: Effect of this compound on the Voltage-Dependence of Activation and Inactivation
| Compound | Concentration | V1/2 of Activation (mV) | k (Activation) | V1/2 of Inactivation (mV) | k (Inactivation) |
| Control | - | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 1 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 10 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 100 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
V1/2 represents the voltage at which half of the channels are activated or inactivated. k is the slope factor.
Table 2: Effect of this compound on Sodium Channel Kinetics
| Compound | Concentration | Time to Peak (ms) at 0 mV | τ of Inactivation (ms) at 0 mV | τ of Recovery from Inactivation (ms) | Persistent Current (% of Peak) |
| Control | - | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 1 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 10 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 100 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
τ represents the time constant.
Experimental Protocols
The following are detailed protocols for conducting voltage-clamp experiments to assess the impact of this compound on sodium channels, typically on a heterologous expression system (e.g., HEK293 cells stably expressing a specific sodium channel isoform like NaV1.5) or isolated cardiomyocytes.
Cell Preparation and Solutions
-
Cell Culture: Culture cells expressing the sodium channel of interest under standard conditions.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
Whole-Cell Voltage-Clamp Recordings
-
Establish Whole-Cell Configuration: Using a patch-clamp amplifier and micromanipulator, form a gigaseal between the patch pipette filled with internal solution and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.
-
Holding Potential: Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure all sodium channels are in the resting state.
Voltage Protocols
-
Protocol for Voltage-Dependence of Activation:
-
From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 5 or 10 mV increments) for a duration of 50-100 ms.
-
Measure the peak inward current at each voltage step.
-
Convert peak current (I) to conductance (G) using the equation: G = I / (Vm - Vrev), where Vm is the membrane potential and Vrev is the reversal potential for sodium.
-
Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine V1/2 and k.
-
-
Protocol for Voltage-Dependence of Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a series of conditioning pre-pulses (e.g., from -140 mV to -10 mV in 10 mV increments) for a duration of 500 ms.
-
Immediately following the pre-pulse, apply a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV or 0 mV) for 50 ms.
-
Measure the peak inward current during the test pulse.
-
Plot the normalized peak current against the pre-pulse potential and fit the data with a Boltzmann function to determine V1/2 and k.
-
-
Protocol for Recovery from Inactivation:
-
From a holding potential of -120 mV, apply a depolarizing pulse to inactivate the channels (e.g., to 0 mV for 1 second).
-
Return the membrane potential to the holding potential for a variable recovery interval (e.g., from 1 ms to several seconds).
-
Apply a second test pulse to 0 mV to measure the fraction of recovered channels.
-
Plot the normalized peak current of the second pulse against the recovery interval and fit the data with a single or double exponential function to determine the time constant(s) of recovery.
-
-
Protocol to Assess Persistent Current:
-
From a holding potential of -120 mV, apply a long depolarizing step (e.g., to -20 mV for 200-500 ms).
-
Measure the peak transient current and the sustained current at the end of the depolarizing step.
-
The persistent current can be expressed as a percentage of the peak transient current.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the detailed characterization of the effects of this compound on voltage-gated sodium channels. By systematically applying these voltage-clamp techniques, researchers can obtain crucial quantitative data on how this compound modulates channel gating and kinetics. This information is invaluable for understanding its mechanism of action and for the development of novel therapeutics targeting sodium channels.
References
Troubleshooting & Optimization
Preventing off-target effects of Bdf 9148 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and identify off-target effects of Bdf 9148 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive inotropic agent that functions as a sodium channel activator. It primarily targets voltage-gated sodium channels, leading to an increase in the force of contraction in myocardial preparations. The (S-)-enantiomer of this compound is the biologically active form.
Q2: What are the known on-target effects of this compound?
A2: this compound exerts a concentration-dependent increase in the force of contraction in cardiac muscle. Its inotropic effect is abolished by the sodium channel blocker tetrodotoxin (TTX), confirming its on-target action on sodium channels. It has been observed to prolong the action potential duration in a biphasic manner at higher concentrations.
Q3: Are there any known off-targets for this compound?
A3: Based on available literature, this compound does not appear to interact with several common off-targets. Its effects are not affected by antagonists for beta-adrenergic, histaminergic, or cholinergic receptors. Additionally, it does not inhibit Na+/K+-ATPase activity or increase myocardial cyclic adenosine monophosphate (cAMP) levels. However, a comprehensive screening of this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other ion channels is not publicly available. Therefore, researchers should be cautious about potential uncharacterized off-target effects.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Performing a careful dose-response curve for your specific experimental system is essential. Additionally, utilizing the inactive (R+)-enantiomer of this compound as a negative control is a powerful strategy to distinguish on-target from off-target effects.[1][2][3][4][5]
Q5: What are the recommended working concentrations for this compound?
A5: The effective concentration of this compound can vary depending on the cell type and experimental conditions. In guinea pig papillary muscles, the EC50 for the positive inotropic effect is approximately 0.6 µM, while in the left atria, it is around 0.2 µM. It is recommended to perform a dose-response study in your specific system to determine the optimal concentration, starting with a range from 0.03 to 10 µM.
Troubleshooting Guides
Problem 1: Observing unexpected or inconsistent cellular phenotypes.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Concentration Optimization:
-
Perform a detailed dose-response curve to identify the minimal concentration of this compound that elicits the desired on-target effect. Unnecessarily high concentrations increase the likelihood of off-target interactions.
-
-
Use of Inactive Enantiomer Control:
-
Treat a parallel set of cells or tissues with the inactive (R+)-enantiomer of this compound at the same concentration as the active (S-)-enantiomer.
-
Expected Outcome: If the observed phenotype is due to an on-target effect, it should not be present in the cells treated with the inactive enantiomer. If the phenotype persists with the inactive enantiomer, it is likely an off-target effect.
-
-
Orthogonal Chemical Probe:
-
Use a structurally different sodium channel activator to see if it recapitulates the same phenotype. This helps to confirm that the observed effect is due to the intended pharmacology and not a unique off-target effect of this compound's chemical scaffold.
-
-
Target Validation with Genetic Approaches:
-
If possible, use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the specific sodium channel subunit targeted by this compound in your experimental model.
-
Expected Outcome: The phenotype observed with this compound treatment should be mimicked by the genetic perturbation of its target.
-
-
Rescue Experiments:
-
In a target knockdown/knockout model, the effects of this compound should be diminished or absent. A rescue experiment can be performed by re-introducing a wild-type or mutated (non-responsive to this compound) version of the target protein.
-
Problem 2: Difficulty in confirming on-target engagement.
Possible Cause: Suboptimal experimental conditions or assay sensitivity.
Troubleshooting Steps:
-
Direct Target Engagement Assay (Cellular Thermal Shift Assay - CETSA):
-
CETSA can be used to directly measure the binding of this compound to its target protein in a cellular context. Ligand binding can alter the thermal stability of the target protein, which can be detected by Western blotting or other methods.
-
-
Electrophysiological Confirmation:
-
Use patch-clamp electrophysiology to directly measure the effect of this compound on sodium channel currents. This provides a functional readout of on-target activity.
-
-
Fluorescence-Based Ion Flux Assays:
-
Utilize sodium-sensitive fluorescent dyes to measure intracellular sodium influx upon this compound treatment. This offers a higher-throughput method to assess on-target sodium channel activation.
-
Quantitative Data Summary
| Parameter | Value | Species/Tissue | Reference |
| EC50 (Positive Inotropic Effect) | 0.6 µM | Guinea Pig Papillary Muscle | |
| EC50 (Positive Inotropic Effect) | 0.2 µM | Guinea Pig Left Atria | |
| Concentration Range for In Vitro Studies | 0.03 - 10 µM | Human Myocardium |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest effective concentration of this compound that produces the desired on-target effect.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound (e.g., from 10 nM to 10 µM) in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the response.
-
Assay: Perform the relevant functional assay to measure the on-target effect (e.g., contractility measurement, ion flux assay, or a downstream signaling marker).
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Protocol 2: Validating On-Target Effects using the Inactive Enantiomer
Objective: To differentiate between on-target and off-target effects of this compound.
Methodology:
-
Experimental Setup: Prepare three groups of cells/tissues:
-
Vehicle Control
-
(S-)-Bdf 9148 (active enantiomer) at the determined optimal concentration.
-
(R+)-Bdf 9148 (inactive enantiomer) at the same concentration as the active enantiomer.
-
-
Treatment and Incubation: Treat the respective groups and incubate for the appropriate duration.
-
Phenotypic Analysis: Measure the cellular phenotype of interest in all three groups.
-
Data Interpretation:
-
If the phenotype is only observed in the (S-)-Bdf 9148 treated group, it is likely an on-target effect.
-
If the phenotype is observed in both the (S-)-Bdf 9148 and (R+)-Bdf 9148 treated groups, it is likely an off-target effect.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm the binding of this compound to its target sodium channel in cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound at various concentrations and incubate to allow for target engagement.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target sodium channel protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization upon binding.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Logic for using the inactive enantiomer as a control.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An update of label-free protein target identification methods for natural active products [thno.org]
Bdf 9148 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDF 9148. The information is designed to address common issues and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive inotropic agent that functions as a sodium (Na+) channel activator in myocardial tissue. This action leads to an increase in the force of contraction.[1] Its inotropic effect is not dependent on the beta-adrenergic pathway, as it is not affected by propranolol, nor does it inhibit Na+/K+-ATPase activity.[2]
Q2: Is the activity of this compound stereospecific?
A2: Yes, the positive inotropic effect of this compound is enantioselective. The S(-)-enantiomer is the active form responsible for the observed increase in force of contraction, while the R(+)-enantiomer is inactive.[1][2]
Q3: How does the effect of this compound vary with concentration?
A3: this compound exhibits a concentration-dependent increase in the force of contraction. In guinea pig papillary muscles, the EC50 value is approximately 0.6 µM, while in the left atria, it is around 0.2 µM.[2]
Q4: Does stimulation frequency influence the effects of this compound?
A4: Yes, as a Na+-channel activator, the effects of this compound are frequency-dependent. In human myocardium, in the presence of 3 µM this compound or its active S(-)-enantiomer, the force of contraction increases with a rise in stimulation frequency from 0.5 to 1 Hz. However, at frequencies above 1 Hz, the force-frequency relationship becomes negative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in inotropic effect between experiments. | Enantiomeric Purity: The R(+)-enantiomer is inactive. Variations in the ratio of S(-) to R(+) enantiomers in your this compound sample can lead to inconsistent results. | Verify the enantiomeric purity of your this compound stock. If possible, use the pure S(-)-enantiomer (BDF 9196) for more consistent outcomes. |
| Tissue Viability: The health of the myocardial preparation is critical. Ischemia or damage during dissection can alter tissue responsiveness. | Ensure proper and rapid dissection techniques. Maintain tissue in well-oxygenated physiological salt solution at the correct temperature (e.g., 37°C). | |
| Stimulation Frequency: The inotropic effect of this compound is frequency-dependent. Inconsistent stimulation frequencies will lead to variable results. | Maintain a consistent and controlled stimulation frequency throughout the experiment and across different experimental setups. A frequency of 1 Hz is a common starting point. | |
| Observed inotropic effect is lower than expected. | Incorrect Enantiomer: You may be using the inactive R(+)-enantiomer (BDF 9167). | Confirm that you are using the racemic mixture (this compound) or the active S(-)-enantiomer (BDF 9196). |
| Drug Concentration: The concentration of this compound may be too low to elicit a significant response. | Perform a dose-response curve to determine the optimal concentration for your specific tissue model. Effective concentrations are in the micromolar range. | |
| Presence of a Sodium Channel Blocker: The effect of this compound is abolished by sodium channel blockers like tetrodotoxin (TTX). | Ensure that no sodium channel blockers are present in your experimental solutions unless it is an intended part of the experimental design. | |
| Unexpected changes in action potential duration (APD). | Concentration-Dependent Biphasic Effect: At higher concentrations (e.g., 10 µM), this compound can have a biphasic effect on APD, particularly APD90. | Be aware of this biphasic effect at higher concentrations. If a consistent prolongation of APD is desired, a different compound like DPI 201-106 might be considered for comparison. |
Experimental Protocols
Measurement of Inotropic Effects in Isolated Papillary Muscle:
-
Tissue Preparation: Isolate papillary muscles from the left ventricle of the heart (e.g., guinea pig or human).
-
Mounting: Mount the muscle strip vertically in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 and maintained at 37°C.
-
Stimulation: Electrically stimulate the muscle at a fixed frequency (e.g., 1 Hz).
-
Force Measurement: Record isometric force of contraction using a force transducer.
-
Drug Application: After a stabilization period, add this compound in a cumulative concentration-dependent manner.
-
Data Analysis: Measure the change in the force of contraction at each concentration to determine the EC50.
Data Presentation
Table 1: EC50 Values of this compound in Guinea Pig Myocardium
| Tissue | EC50 (µM) |
| Papillary Muscle | 0.6 |
| Left Atria | 0.2 |
Table 2: Enantioselectivity of this compound and its Enantiomers on Force of Contraction
| Compound | Activity |
| This compound (racemic) | Active |
| S(-)-enantiomer (BDF 9196) | Active |
| R(+)-enantiomer (BDF 9167) | Inactive |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Enantioselective inotropic actions of the Na+-channel activators this compound, BDF 9196 and BDF 9167 in human failing and nonfailing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations of the mechanism of the positive inotropic action of this compound: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing artifacts in electrophysiological recordings with Bdf 9148
Technical Support Center: Bdf 9148 Electrophysiology
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in electrophysiological recordings when using the experimental compound this compound.
Troubleshooting Guide: Common Artifacts
Introducing a new compound into an electrophysiology rig can sometimes unmask or introduce sources of noise. This section details common artifacts, their potential causes, and recommended solutions.
Summary of Common Artifacts and Solutions
| Artifact | Potential General Cause(s) | Potential Cause(s) Related to this compound | Recommended Solution(s) |
| 50/60 Hz Noise (Mains Hum) | Improper grounding (ground loops), unshielded equipment, nearby electronics (lights, monitors, pumps).[1][2] | Perfusion pump for this compound application, interaction of the compound with the grounding pellet. | Ensure all equipment connects to a single, common ground point (star-grounding).[1] Turn off non-essential electronics. Use a properly grounded Faraday cage. |
| Baseline Drift / Instability | Change in liquid junction potential, mechanical instability, temperature fluctuation, clogged pipette. | This compound solution has a different ionic composition than the base ACSF; precipitation of this compound in the perfusion line or near the pipette tip. | Re-zero the amplifier after this compound is fully perfused. Ensure the slice is securely anchored. Filter the this compound working solution immediately before use (0.22 µm filter). |
| High-Frequency Noise ("Fuzzy" Trace) | Poor giga-seal (<1 GΩ), dirty pipette holder, increased pipette capacitance from high bath level. | This compound may be affecting cell membrane integrity, leading to a less stable seal. The compound's properties may alter the bath's electrical characteristics. | Aim for a high-resistance seal (>1 GΩ) before applying the compound. Keep the bath level as low as possible to minimize pipette immersion. Clean the pipette holder regularly. |
| Sudden Jumps or "Pops" | Air bubbles in the perfusion system, electrostatic discharge, mechanical vibration. | Insoluble particulates of this compound hitting the patched cell or electrode. | Degas and filter all solutions before the experiment. Ensure the rig is on an anti-vibration table and that you are properly grounded before adjusting the setup. |
| Redox-Related Offsets | The compound may be a reducing or oxidizing agent, reacting with the Ag/AgCl ground pellet or internal wire. | This compound possesses redox activity, creating a voltage offset at the Ag/AgCl electrode interface. | Use an agar bridge to isolate the reference electrode from the bath solution containing this compound. Test for redox artifacts by perfusing this compound over the electrode without a cell present. |
Logical Troubleshooting Workflow
If an artifact appears after the application of this compound, follow this systematic approach to identify and resolve the issue.
Caption: A workflow for systematically troubleshooting artifacts.
Frequently Asked Questions (FAQs)
Q1: My recording is stable in ACSF, but becomes noisy immediately after I perfuse this compound. What is the first thing I should check?
A: The first step is to perform a washout. If the noise disappears when this compound is washed out, the issue is related to the compound or its vehicle. The next critical step is to perfuse the vehicle (the solution this compound is dissolved in, e.g., 0.1% DMSO in ACSF) by itself. If the artifact reappears with the vehicle alone, the problem lies with your vehicle's concentration or source, not this compound itself. If the vehicle is clean, the issue points toward the compound.
Q2: I am observing a slow, steady drift in my baseline holding current after applying this compound. What could be the cause?
A: A slow baseline drift is often due to a change in the liquid junction potential when the ionic composition of the bath solution changes. It can also be caused by the compound precipitating and slowly clogging the pipette tip. First, ensure your this compound working solution is fresh and has been filtered through a 0.22 µm syringe filter immediately before use. Second, after the solution has fully exchanged in the chamber, re-zero your amplifier to establish a new baseline.
Q3: Can the this compound compound itself interact with my electrodes to create artifacts?
A: Yes, this is possible, particularly if the compound has reducing or oxidizing properties. Such compounds can react with the silver/silver chloride (Ag/AgCl) in your reference electrode and internal pipette wire, creating a voltage offset that can be misinterpreted as a biological signal. To test for this, you can perform a control experiment where you record from the bath with a pipette without a cell. If you observe a current shift upon this compound application, it indicates a direct chemical interaction with the electrode. Using an agar salt bridge to isolate your reference electrode can mitigate this issue.
Q4: I'm having trouble forming a high-resistance seal (>1 GΩ) on cells in the presence of this compound. Any suggestions?
A: If this compound is present in the bath during seal formation, it may alter membrane properties. The recommended procedure is to form a high-quality seal and achieve the whole-cell configuration in standard ACSF first. Once a stable baseline recording is established, you can then perfuse the this compound solution into the chamber. This ensures that any observed effects are due to the compound's action on the cell, not interference with seal formation.
Experimental Protocols
Protocol 1: Preparation and Filtration of this compound Working Solution
This protocol is designed to minimize artifacts arising from compound precipitation.
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot into single-use tubes and store at -20°C or -80°C as recommended by the manufacturer.
-
Thaw and Dilute: On the day of the experiment, thaw a single aliquot of the this compound stock. Prepare your standard, oxygenated ACSF.
-
Final Dilution: Add the divalent ions (e.g., CaCl₂ and MgSO₄) to your ACSF last to prevent precipitation. Just before the experiment, dilute the this compound stock into the final ACSF to achieve the desired working concentration (e.g., 10 µM). Ensure rapid mixing.
-
Check pH: Verify that the pH of the final working solution is stable and within the desired physiological range (typically 7.3-7.4). Adjust if necessary with NaOH or HCl.
-
Critical Filtration Step: Draw the final working solution into a syringe and pass it through a 0.22 µm syringe filter directly into your perfusion reservoir. This removes any micro-precipitates that could clog perfusion lines or the patch pipette.
-
Use Immediately: Use the prepared solution promptly to prevent degradation or precipitation over time.
Caption: A workflow for preparing this compound to prevent precipitation.
Protocol 2: Vehicle Control and Artifact Isolation
This protocol determines if observed artifacts are caused by this compound or its solvent.
-
Establish Stable Baseline: Obtain a stable whole-cell recording in standard ACSF for at least 5-10 minutes. Monitor key parameters like holding current, input resistance, and series resistance.
-
Prepare Vehicle Control: Prepare a solution of ACSF containing the vehicle at the exact same concentration used for the this compound working solution (e.g., ACSF + 0.1% DMSO).
-
Perfuse Vehicle: Switch the perfusion from standard ACSF to the vehicle control solution. Record for the same duration you plan to apply the actual compound (e.g., 10-15 minutes).
-
Analyze for Artifacts: Analyze the recording from the vehicle perfusion period. Check for any new noise, baseline drift, or changes in cell health parameters.
-
Washout and Re-equilibration: Switch the perfusion back to standard ACSF and allow the cell to return to its initial baseline state.
-
Apply this compound: Once the baseline is stable again, perfuse the this compound working solution.
-
Compare Recordings: Directly compare the recording during this compound application to the recording from the vehicle control period. Any new artifacts or changes that appear only with this compound can be confidently attributed to the compound itself.
References
BDF 9148 Dose Optimization in Cardiac Preparations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of BDF 9148 in various cardiac preparations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cardiac tissue?
This compound is a cardiotonic agent that acts as a sodium channel activator.[1][2][3] Its primary mechanism involves slowing the inactivation of sodium channels in cardiomyocytes.[3] This leads to an increased influx of sodium during the action potential, which in turn enhances intracellular calcium concentration via the sodium-calcium exchanger, resulting in a positive inotropic (contractility-enhancing) effect.[3]
Q2: How does the inotropic effect of this compound vary between different cardiac preparations?
The potency and efficacy of this compound can differ depending on the species and the health of the cardiac tissue. For instance, human failing myocardium shows a higher sensitivity to the positive inotropic effects of this compound compared to non-failing myocardium. In guinea-pig preparations, this compound has been shown to increase the contractile force in both atria and papillary muscles.
Q3: What is a typical effective concentration range for this compound in in-vitro experiments?
The effective concentration of this compound for observing a positive inotropic effect generally falls within the nanomolar to low micromolar range. In studies on human myocardial strips, concentrations ranging from 0.03 to 10 µmol/liter have been investigated. For guinea-pig papillary muscles and isolated ventricular myocytes, a concentration of 1 µM has been shown to prolong action potential duration and enhance cell shortening. In rat left ventricles, concentrations from 10⁻⁷ to 3 x 10⁻⁶ mol/L increased the amplitude and duration of action potentials and augmented force.
Q4: Are there any observed biphasic or negative effects at higher concentrations of this compound?
Yes, some studies have reported a biphasic response at higher concentrations. While lower concentrations of this compound prolong the action potential duration, concentrations greater than 3 µM have been observed to shorten it again in guinea-pig papillary muscles. Additionally, in WKY rat left ventricles, the augmenting effects of this compound on action potentials and force were smaller at 3 x 10⁻⁶ mol/L than at 10⁻⁶ mol/L, possibly due to the blockage of calcium channels at higher concentrations.
Troubleshooting Guide
Issue: No significant inotropic effect is observed at the expected concentration.
-
Possible Cause 1: Tissue Preparation Viability. Ensure the cardiac preparation is viable and stable before drug application. Poor tissue health can diminish the response to any pharmacological agent.
-
Possible Cause 2: Incorrect Drug Concentration. Verify the calculations and dilution series for the this compound solution. Given its potency, small errors in concentration can lead to significant changes in effect.
-
Possible Cause 3: Species or Tissue Type Variation. The sensitivity to this compound can vary. Consider the species and cardiac region being studied and refer to dose-response data from similar preparations.
Issue: A negative inotropic effect or arrhythmia is observed.
-
Possible Cause 1: Excessive Concentration. High concentrations of this compound can lead to calcium channel blockade and a negative force-frequency relationship, potentially causing a decrease in contractility or arrhythmogenic events. Reduce the concentration to the lower effective range.
-
Possible Cause 2: Altered Intracellular Ion Homeostasis. As a sodium channel activator, this compound significantly alters intracellular sodium and calcium levels. This can be particularly problematic in tissues that are already compromised.
Data Presentation
Table 1: Dose-Response of this compound on Contractile Force in Human Myocardium
| Preparation | Concentration Range (µmol/L) | Observation |
| Non-failing Myocardium | 0.03 - 10 | Dose-dependent increase in force of contraction. |
| Failing Myocardium (NYHA IV) | 0.03 - 10 | Dose-dependent increase in force of contraction with significantly higher potency compared to non-failing myocardium. |
Table 2: Electrophysiological and Inotropic Effects of this compound in Animal Models
| Species | Preparation | Concentration | Effect |
| Guinea-pig | Papillary Muscles | > 3 µM | Shortening of action potential duration. |
| Guinea-pig | Atria | 1.32 x 10⁻⁷ mol/L (EC₅₀) | Increased contractile force. |
| Guinea-pig | Papillary Muscles | 0.7 x 10⁻⁶ mol/L (EC₅₀) | Increased contractile force. |
| Rat (WKY) | Left Ventricles | 10⁻⁷ to 3 x 10⁻⁶ mol/L | Increased amplitude and prolonged duration of action potentials; augmented force. |
| Rat (WKY) | Left Ventricles | 3 x 10⁻⁶ mol/L | Smaller augmenting effect compared to 10⁻⁶ mol/L. |
Experimental Protocols
1. Preparation of Human Myocardial Strips
-
Tissue Source: Left ventricular papillary muscle strips from failing (NYHA Class IV) and non-failing human hearts.
-
Preparation: Muscle strips are dissected and mounted in organ baths containing an oxygenated physiological salt solution at 37°C.
-
Stimulation: Tissues are electrically stimulated at a defined frequency (e.g., 1 Hz).
-
Measurement: Isometric force of contraction is recorded using a force transducer.
-
Protocol: After an equilibration period, a cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the drug to the bath.
2. Isolated Ventricular Myocyte Preparation (Guinea-pig)
-
Isolation: Single ventricular myocytes are isolated using enzymatic digestion.
-
Measurement: Action potentials and cell shortening are measured using appropriate techniques (e.g., whole-cell patch-clamp and video edge detection).
-
Protocol: Cells are superfused with a control solution, and then with a solution containing the desired concentration of this compound (e.g., 1 µM). Changes in action potential duration and the extent of cell shortening are recorded.
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: General experimental workflow for this compound dose optimization.
References
- 1. Enantioselective inotropic actions of the Na+-channel activators this compound, BDF 9196 and BDF 9167 in human failing and nonfailing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the action potentials and contractions of left ventricles from normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the effects of the new inotropic agent this compound in isolated papillary muscles and myocytes of the guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Bdf 9148
Disclaimer: The following best practices, troubleshooting guides, and experimental protocols are based on general knowledge for handling and storing common laboratory chemicals. "Bdf 9148" is not a publicly recognized chemical identifier. Researchers should always consult the specific Safety Data Sheet (SDS) and technical documentation provided by the manufacturer for the exact compound being used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting powdered this compound?
For initial reconstitution of powdered this compound, it is recommended to use a high-purity solvent in which the compound is known to be highly soluble and stable. The choice of solvent will be application-dependent. For many organic compounds, dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. Work in a well-ventilated area, preferably a chemical fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How should I prepare working solutions from a concentrated stock of this compound?
To prepare working solutions, dilute the concentrated stock solution in the appropriate aqueous buffer or cell culture medium for your experiment. It is crucial to perform serial dilutions to achieve the desired final concentration accurately. Be aware that some compounds may have limited solubility in aqueous solutions, so it is advisable to prepare fresh working solutions for each experiment and to visually inspect for any precipitation.
Q3: What are the signs of this compound degradation, and how can I prevent it?
Signs of degradation can include a change in color or physical appearance of the solid compound or the appearance of precipitate in solutions. To prevent degradation, adhere strictly to the recommended storage conditions, including temperature and protection from light and moisture.[1] Avoid repeated freeze-thaw cycles of stock solutions, which can accelerate degradation. Aliquoting the stock solution into single-use vials is a recommended practice.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, appropriate PPE is essential to ensure personal safety. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.[2] All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Solution | The compound has low solubility in the aqueous buffer or medium. | Increase the concentration of the organic co-solvent (e.g., DMSO) if experimentally permissible. Prepare a more dilute stock solution before making the final working solution. |
| Inconsistent Experimental Results | The compound may have degraded due to improper storage or handling. | Prepare fresh stock and working solutions from a new vial of the compound. Ensure proper storage conditions are maintained. |
| Unexpected Biological Activity | The solvent used for dilution may be exerting its own biological effects. | Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) without the compound to assess its baseline effects. |
| Difficulty Dissolving the Powdered Compound | The incorrect solvent is being used, or the compound requires assistance to dissolve. | Consult the manufacturer's data sheet for the recommended solvent. Gentle warming or vortexing may aid in dissolution, but be cautious as this can accelerate degradation for some compounds. |
Storage and Stability Data
| Parameter | Condition | Notes |
| Solid Form Storage | -20°C, desiccated, protected from light | Minimizes degradation and moisture absorption. |
| Stock Solution (in DMSO) | -20°C or -80°C in small aliquots | Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C for short-term storage (hours) | Prepare fresh for each experiment for best results. |
| General Handling | Handle under inert gas for highly sensitive compounds. | Prevents oxidation. |
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a chemical fume hood, add the appropriate volume of sterile DMSO to the vial to create a 10 mM stock solution.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is below a level that causes cellular toxicity (typically ≤ 0.5%).
-
-
Dosing of Cells:
-
Remove the existing media from your cultured cells.
-
Add the media containing the final concentrations of this compound (and the vehicle control) to the respective wells.
-
Return the cells to the incubator for the desired treatment duration.
-
Visualized Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of Bdf 9148 and DPI 201-106: Efficacy and Electrophysiological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two structurally related cardioactive agents, Bdf 9148 and DPI 201-106. Both compounds are known for their positive inotropic effects, stemming from their modulation of voltage-gated sodium channels. This document summarizes key quantitative data, outlines experimental methodologies for cited studies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Executive Summary
This compound and DPI 201-106 are potent positive inotropic agents that enhance cardiac contractility by slowing the inactivation of cardiac sodium channels. This leads to an increase in intracellular sodium, which in turn modulates the Na+/Ca2+ exchanger to increase intracellular calcium and, consequently, myocardial force of contraction. While both compounds share this primary mechanism, they exhibit notable differences in their potency and their effects on the cardiac action potential duration (APD).
Comparative studies have shown that this compound is generally more potent in its positive inotropic effect than DPI 201-106. However, DPI 201-106 tends to produce a more pronounced prolongation of the APD. These differences have important implications for their potential therapeutic applications and arrhythmogenic risk profiles.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and DPI 201-106 from various in vitro studies.
Table 1: Positive Inotropic Effect (EC50 Values)
| Compound | Preparation | EC50 (µM) | Species | Reference |
| This compound | Papillary Muscle | 0.6 | Guinea Pig | [1] |
| DPI 201-106 | Papillary Muscle | 1.3 | Guinea Pig | [1] |
| This compound | Left Atria | 0.2 | Guinea Pig | [1] |
| DPI 201-106 | Left Atria | 0.8 | Guinea Pig | [1] |
| This compound | Papillary Muscle | 0.7 | Guinea Pig | [2] |
| This compound | Atria | 0.132 | Guinea Pig |
Table 2: Effects on Ion Channels
| Compound | Parameter | Effect | Preparation | Species | Reference |
| This compound | Calcium Current (ICa) | Inhibition (pD2 = 5.70) | Ventricular Myocytes | Guinea Pig | |
| DPI 201-106 | Calcium Current (ICa) | Inhibition (pD2 = 5.95) | Ventricular Myocytes | Guinea Pig | |
| DPI 201-106 | Inward Rectifier K+ Current (IK1) | Reduction | Ventricular Myocytes | Guinea Pig | |
| DPI 201-106 | Slow Delayed Rectifier K+ Current (IKs) | Reduction (at 3 µM) | Ventricular Myocytes | Guinea Pig | |
| This compound | Slow Delayed Rectifier K+ Current (IKs) | No effect at 1 µM | Ventricular Myocytes | Guinea Pig |
Mechanism of Action and Signaling Pathway
Both this compound and DPI 201-106 exert their primary effect by modulating the voltage-gated sodium channels in cardiomyocytes. By slowing the inactivation of these channels, they increase the late sodium current (INaL), leading to an accumulation of intracellular sodium ([Na+]i). This elevation in [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), promoting reverse-mode NCX activity and reducing forward-mode (calcium efflux) activity. The net result is an increase in intracellular calcium concentration ([Ca2+]i), which enhances the binding of calcium to troponin C and subsequently increases myocardial contractility.
Caption: Signaling pathway for this compound and DPI 201-106.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for assessing the effects of this compound and DPI 201-106.
Isolated Papillary Muscle Preparation and Force of Contraction Measurement
This protocol is used to assess the direct inotropic effects of the compounds on cardiac muscle tissue.
Caption: Workflow for force of contraction measurement.
Detailed Steps:
-
Tissue Preparation: Guinea pigs are euthanized, and their hearts are rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution. The right ventricular papillary muscle is carefully dissected.
-
Mounting: The muscle is mounted vertically in a temperature-controlled organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2. One end of the muscle is attached to a fixed hook, and the other to an isometric force transducer.
-
Stimulation and Equilibration: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz) with platinum electrodes. The preparation is allowed to equilibrate for a set period (e.g., 60 minutes) until a stable contractile force is achieved.
-
Drug Application: The compounds (this compound or DPI 201-106) are added to the bath in a cumulative concentration-response manner.
-
Data Acquisition: Isometric contraction parameters, including peak force, time to peak tension, and relaxation time, are continuously recorded.
Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This technique is employed to measure the effects of the compounds on specific ion currents and the action potential in single cardiac cells.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Steps:
-
Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig) by enzymatic digestion.
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single myocyte.
-
Voltage and Current Clamp:
-
In voltage-clamp mode , the membrane potential is held constant, and specific voltage protocols are applied to elicit and measure individual ion currents (e.g., INa, ICa, IK).
-
In current-clamp mode , the membrane potential is allowed to change freely, and action potentials are elicited by injecting a small current pulse.
-
-
Drug Perfusion: After obtaining stable baseline recordings, the solution superfusing the cell is switched to one containing the test compound (this compound or DPI 201-106).
-
Data Analysis: Changes in action potential parameters (e.g., APD at 50% and 90% repolarization) and ion current characteristics (e.g., peak current amplitude, inactivation kinetics) are analyzed.
Comparative Discussion
The available data indicate that while both this compound and DPI 201-106 are effective positive inotropic agents, their differing electrophysiological profiles are significant.
-
Potency: this compound consistently demonstrates a higher potency in increasing the force of contraction compared to DPI 201-106, as evidenced by its lower EC50 values in both atrial and ventricular preparations.
-
Action Potential Duration: DPI 201-106 generally causes a more significant prolongation of the action potential duration than this compound at equieffective inotropic concentrations. This difference is likely attributable to the additional effect of DPI 201-106 on potassium currents (IK1 and IKs), which are not significantly affected by this compound at similar concentrations. The prolongation of the APD is a key factor that can contribute to an increased risk of arrhythmias.
-
Species Differences: The effects of both compounds can vary between species. For instance, in rat cardiac muscle, which has a shorter action potential, both agents are more potent but produce a smaller maximal inotropic response and are more likely to induce calcium overload compared to their effects in guinea pig myocardium.
Conclusion
This compound and DPI 201-106 represent a valuable class of sodium channel modulators for studying cardiac contractility. This compound's higher inotropic potency and comparatively smaller effect on APD may suggest a more favorable therapeutic window. However, the more pronounced APD prolongation by DPI 201-106 makes it a useful tool for investigating the mechanisms of drug-induced arrhythmogenesis. The choice between these two compounds for research purposes will depend on the specific experimental goals and the desired balance between inotropic support and electrophysiological consequences. Further investigation, particularly in human cardiac tissue, is essential to fully elucidate their comparative pharmacology and therapeutic potential.
References
- 1. Investigations of the mechanism of the positive inotropic action of this compound: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic and electrophysiological effects of this compound, a congener of DPI 201-106, in guinea-pig atria and papillary muscles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of BDF-9148 and Tetrodotoxin on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two distinct modulators of voltage-gated sodium channels: the activator BDF-9148 and the potent blocker tetrodotoxin (TTX). The information presented is supported by experimental data to assist researchers in understanding their differential mechanisms of action and potential applications.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their modulation presents a key strategy for therapeutic intervention in a variety of channelopathies. BDF-9148 is a cardiotonic agent that acts as a sodium channel activator, while tetrodotoxin is a potent neurotoxin that functions as a highly selective sodium channel blocker. Understanding their contrasting effects is crucial for research in pharmacology, neurobiology, and drug development.
Mechanism of Action
Tetrodotoxin (TTX) is a highly potent and selective blocker of most voltage-gated sodium channels. It binds to site 1 on the extracellular pore of the channel, physically occluding the passage of sodium ions and thereby inhibiting the generation and propagation of action potentials.[1][2] This blockade is reversible and occurs from the outside of the nerve membrane.[1]
BDF-9148 , in contrast, is a sodium channel activator. Its primary mechanism involves prolonging the open state of the sodium channel, which leads to an increase in the late sodium current (INa,late).[2][3] This sustained inward sodium current during the action potential plateau results in a positive inotropic effect in cardiac muscle. The S(-) enantiomer of BDF-9148 is the biologically active form. Notably, the positive inotropic effect of BDF-9148 is abolished by treatment with tetrodotoxin, confirming its action is dependent on sodium channel function.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key electrophysiological parameters affected by BDF-9148 and Tetrodotoxin. The data for BDF-9148 is primarily based on studies of its congener, BDF 9198, which shares a similar mechanism of action.
| Parameter | BDF-9148 (inferred from BDF 9198) | Tetrodotoxin (TTX) |
| Effect on Peak Na+ Current (INa,peak) | Slight left-ward shift in the current-voltage relationship. | Complete block of the current. |
| Effect on Late Na+ Current (INa,late) | Induces a concentration-dependent sustained late current. | Blocks both peak and late sodium currents. |
| Voltage-Dependence of Activation | Slight hyperpolarizing (leftward) shift. | No direct effect on the voltage-dependence of activation gating. |
| Voltage-Dependence of Inactivation | No significant shift reported for steady-state fast inactivation. | No direct effect on the voltage-dependence of inactivation gating. |
| Kinetics of Inactivation | Increases the magnitude of the slow inactivation time-constant. | Does not directly alter the kinetics of channel inactivation. |
| Recovery from Inactivation | Likely slowed due to stabilization of the open/inactivated state. | No direct effect on the kinetics of recovery from inactivation. |
| Effective Concentration | EC50 for positive inotropic effect: ~0.2-0.6 µM. | IC50 for TTX-sensitive channels: low nanomolar range. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Analysis
Objective: To measure the effects of BDF-9148 and Tetrodotoxin on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific sodium channel isoform like Nav1.5).
Materials:
-
HEK293 cells expressing the desired sodium channel isoform.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
BDF-9148 and Tetrodotoxin stock solutions.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
-
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship for Peak Current: From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms). Measure the peak inward current at each voltage step.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -20 mV) followed by a test pulse to a potential that elicits a maximal peak current (e.g., -20 mV). The peak current during the test pulse is plotted against the prepulse potential.
-
Recovery from Inactivation: Use a two-pulse protocol. A depolarizing pulse (e.g., to -20 mV for 20 ms) is used to inactivate the channels. This is followed by a variable recovery interval at a hyperpolarized potential (e.g., -120 mV) before a second test pulse to -20 mV is applied. The peak current of the second pulse, normalized to the first, is plotted against the recovery interval.
-
Late Sodium Current: Apply a long depolarizing pulse (e.g., 500 ms to -20 mV from a holding potential of -120 mV). The late current is measured as the mean current during the last 50-100 ms of the pulse.
-
-
Drug Application: After recording baseline currents, perfuse the cell with the external solution containing the desired concentration of BDF-9148 or TTX and repeat the voltage-clamp protocols.
Visualizations
Experimental Workflow for Sodium Channel Characterization
Caption: Workflow for characterizing sodium channel modulators.
Signaling Pathways of BDF-9148 and Tetrodotoxin on Sodium Channels
References
- 1. Effects of DPI 201-106, a novel cardiotonic agent, on hemodynamics, cardiac electrophysiology and arrhythmias induced by programmed ventricular stimulation in dogs with subacute myocardial infarction: a comparative study with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of BDF 9198 on action potentials and ionic currents from guinea-pig isolated ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of BDF 9148 on the action potentials and contractions of left ventricles from normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inotropic Effects of Bdf 9148 and Other Positive Inotropes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel positive inotrope Bdf 9148 with established agents: dobutamine, isoproterenol, and ouabain. The information presented is intended to support research and development efforts in the field of cardiac contractility.
Mechanism of Action and Signaling Pathways
The positive inotropic agents discussed herein exert their effects through distinct molecular mechanisms, ultimately leading to an increase in myocardial contractility.
This compound: A Sodium Channel Activator
This compound is a novel cardiotonic agent that enhances cardiac contractility by acting as a sodium channel activator.[1][2][3][4] Its primary mechanism involves slowing the inactivation of voltage-gated sodium channels in cardiomyocytes.[3] This leads to a prolonged influx of sodium ions during the action potential, thereby increasing the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), resulting in a reduced calcium efflux and a subsequent increase in intracellular calcium concentration. This elevation in cytosolic calcium enhances the interaction between actin and myosin filaments, leading to a more forceful contraction of the heart muscle. The inotropic effect of this compound is sensitive to tetrodotoxin, a potent sodium channel blocker, which confirms its mechanism of action.
Dobutamine and Isoproterenol: Beta-Adrenergic Agonists
Dobutamine and isoproterenol are sympathomimetic amines that act as agonists at beta-adrenergic receptors. Dobutamine is a selective β1-adrenergic receptor agonist, while isoproterenol is a non-selective β-agonist, stimulating both β1 and β2 receptors.
The binding of these agonists to β1-adrenergic receptors on the surface of cardiomyocytes activates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum. The overall effect is an increase in the availability of intracellular calcium for contraction and an enhanced rate of relaxation.
Ouabain: A Na+/K+-ATPase Inhibitor
Ouabain is a cardiac glycoside that increases inotropy by inhibiting the Na+/K+-ATPase pump on the cardiomyocyte membrane. This inhibition leads to an accumulation of intracellular sodium. The increased intracellular sodium concentration reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell. Consequently, more calcium remains in the cytoplasm, leading to increased sarcoplasmic reticulum calcium stores and greater calcium release during subsequent action potentials. This results in a more forceful contraction.
Comparative Inotropic Effects: Quantitative Data
Direct comparative studies of the inotropic potency and efficacy of this compound against dobutamine, isoproterenol, and ouabain in a single standardized experimental model are limited. The following tables summarize available data from different studies.
Table 1: Inotropic Potency (EC50) of this compound and Comparators
| Compound | Experimental Model | EC50 | Reference |
| This compound | Guinea Pig Papillary Muscle | 0.6 µM | |
| This compound | Guinea Pig Left Atria | 0.2 µM | |
| Dobutamine | Isolated Dog Ventricular Papillary Muscle | - | |
| Isoproterenol | Isolated Dog Ventricular Papillary Muscle | - | |
| Isoproterenol | Human Lymphocytes (cAMP generation) | ~0.01 µM | |
| Ouabain | Guinea Pig Atria | 0.321 µM |
Note: A direct comparison of EC50 values across different experimental models and species should be made with caution.
Table 2: Comparative Inotropic and Chronotropic Ratios
| Compound | Inotropic:Chronotropic Dose Ratio (Dog) | Reference |
| Dobutamine | 1 : 1 | |
| Isoproterenol | 40 : 300 |
Note: This data from a study in dogs suggests that dobutamine has a more favorable inotropic versus chronotropic selectivity compared to isoproterenol.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess inotropic effects.
1. Isolated Papillary Muscle Preparation
This ex vivo technique allows for the direct measurement of myocardial contractility independent of systemic influences.
-
Objective: To measure the isometric contractile force of cardiac muscle in response to inotropic agents.
-
Experimental Workflow:
-
Animal Euthanasia and Heart Excision: A laboratory animal (e.g., rat, guinea pig) is euthanized, and the heart is rapidly excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Papillary Muscle Dissection: The left or right ventricle is opened, and a papillary muscle is carefully dissected with its tendinous and ventricular wall ends intact.
-
Mounting: The muscle is mounted vertically in an organ bath containing continuously oxygenated and temperature-controlled physiological salt solution. One end is attached to a fixed hook, and the other to a force-displacement transducer.
-
Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) via two platinum electrodes.
-
Equilibration and Preload Adjustment: The muscle is allowed to equilibrate for a period, and the preload (resting tension) is adjusted to achieve the maximal developed force.
-
Drug Administration: Inotropic agents are added to the organ bath in a cumulative or non-cumulative manner to generate concentration-response curves.
-
Data Acquisition: The isometric tension developed by the muscle is recorded and analyzed to determine parameters such as peak developed force, time to peak tension, and relaxation time.
-
2. Langendorff Isolated Heart Preparation
This ex vivo model involves perfusing the entire heart, allowing for the assessment of both contractile function and heart rate.
-
Objective: To measure left ventricular developed pressure (LVDP) and heart rate in an isolated, retrogradely perfused heart.
-
Experimental Workflow:
-
Animal Euthanasia and Heart Excision: Similar to the papillary muscle preparation, the heart is rapidly excised.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with an oxygenated physiological salt solution. This closes the aortic valve and forces the perfusate into the coronary arteries, maintaining the viability of the heart.
-
Intraventricular Balloon: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumic pressure.
-
Equilibration: The heart is allowed to stabilize.
-
Drug Administration: Inotropic agents are infused into the perfusion line.
-
Data Acquisition: Left ventricular pressure, heart rate, and coronary flow are continuously recorded. Parameters such as LVDP, the maximum rate of pressure development (+dP/dt), and the maximum rate of pressure decay (-dP/dt) are analyzed.
-
3. Intracellular Calcium Measurement in Isolated Cardiomyocytes
This method allows for the direct visualization and quantification of changes in intracellular calcium concentration, which is the final common pathway for most inotropic mechanisms.
-
Objective: To measure intracellular calcium transients in isolated cardiomyocytes in response to inotropic agents.
-
Experimental Workflow:
-
Cardiomyocyte Isolation: Single ventricular myocytes are isolated from an animal heart by enzymatic digestion.
-
Fluorescent Dye Loading: The isolated cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2, Fluo-4).
-
Microscopy: The cells are placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Field Stimulation: Cells are electrically stimulated to elicit action potentials and calcium transients.
-
Drug Application: Inotropic agents are applied to the cells via a perfusion system.
-
Image Acquisition and Analysis: The fluorescence intensity of the dye is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F0) is used as an index of the change in calcium.
-
Conclusion
This compound represents a distinct class of positive inotropic agents that act through the activation of sodium channels. This mechanism differs fundamentally from the beta-adrenergic stimulation of dobutamine and isoproterenol and the Na+/K+-ATPase inhibition of ouabain. While direct, comprehensive comparative data is still emerging, the available information suggests that this compound is a potent inotrope. Further research is warranted to fully characterize its comparative efficacy, safety, and potential therapeutic applications. The experimental protocols described in this guide provide a framework for conducting such validation studies.
References
- 1. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective inotropic actions of the Na+-channel activators this compound, BDF 9196 and BDF 9167 in human failing and nonfailing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations of the mechanism of the positive inotropic action of this compound: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the Na+-channel modulator this compound on Ca2+-sensitivity and force of contraction of hypertrophic myocardium from transgene rats harboring the mouse Renin gene (TG(mREN2)27) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cardiac Sodium Channel Modulators: Specificity of BDF 9148 in Context
For Researchers, Scientists, and Drug Development Professionals
BDF 9148: A Cardiac Sodium Channel Activator
This compound is recognized as a positive inotropic agent that acts by activating sodium channels in the heart. Its mechanism of action leads to an increased force of contraction in myocardial tissue[1]. Studies have demonstrated that the S(-) enantiomer of this compound is the biologically active form responsible for these effects[1]. The positive inotropic action of this compound is dependent on the influx of sodium ions, as its effects are abolished by the potent sodium channel blocker tetrodotoxin (TTX).
The Critical Role of Sodium Channel Isoform Specificity
The voltage-gated sodium channel (NaV) family comprises nine distinct isoforms (NaV1.1–NaV1.9), each with a unique tissue distribution and biophysical properties. The primary cardiac sodium channel is NaV1.5, encoded by the SCN5A gene, which is responsible for the rapid upstroke of the cardiac action potential[2]. Other isoforms are predominantly found in the central and peripheral nervous systems (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.6, NaV1.7), skeletal muscle (NaV1.4), and peripheral sensory neurons (NaV1.8, NaV1.9).
The specificity of a drug for NaV1.5 over other isoforms is a critical determinant of its therapeutic window and side-effect profile. A lack of specificity can lead to off-target effects, such as neurotoxicity or muscle paralysis. Therefore, a comprehensive understanding of a compound's isoform selectivity is paramount in drug development.
Comparative Analysis of Cardiac Sodium Channel Blockers
To illustrate the concept of isoform specificity, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized cardiac sodium channel blockers against various NaV isoforms. This data provides a benchmark for the level of detail required in profiling a novel agent like this compound.
| Compound | NaV1.5 IC50 (µM) | NaV1.1 IC50 (µM) | NaV1.2 IC50 (µM) | NaV1.3 IC50 (µM) | NaV1.4 IC50 (µM) | NaV1.6 IC50 (µM) | NaV1.7 IC50 (µM) | NaV1.8 IC50 (µM) |
| Lidocaine | ~200 | >30 | >30 | >30 | >30 | >30 | ~200 | >30 |
| Flecainide | 5.5 | - | - | - | - | - | - | - |
| Mexiletine | 47.0 | - | - | - | - | - | - | - |
| Quinidine | 28.9 | - | - | - | - | - | - | - |
| Ranolazine | ~35 | - | - | - | - | - | - | - |
Note: IC50 values can vary depending on the experimental conditions, such as holding potential and stimulation frequency. The data presented here are approximate values from various sources for illustrative purposes.
Experimental Protocol: Assessing NaV Channel Specificity via Patch-Clamp Electrophysiology
The gold-standard method for determining the potency and selectivity of a compound on different sodium channel isoforms is the whole-cell patch-clamp technique using heterologous expression systems (e.g., HEK293 cells) stably expressing a single NaV isoform.
Objective: To determine the IC50 of a test compound on a specific human NaV isoform.
Materials:
-
Cell Line: HEK293 cells stably transfected with the human gene for a specific NaV α-subunit (e.g., SCN5A for NaV1.5).
-
Internal Solution (Pipette Solution): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
External Solution (Bath Solution): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Test Compound: Stock solution of known concentration, serially diluted to the desired final concentrations in the external solution.
-
Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate Glass Capillaries: For pulling micropipettes.
Methodology:
-
Cell Preparation: Culture the specific NaV-expressing HEK293 cells on glass coverslips. On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Under visual control, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a potential where most sodium channels are in the resting state (e.g., -120 mV for NaV1.5).
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
To assess state-dependence, protocols can be modified to include a pre-pulse to a depolarizing potential (e.g., -70 mV for 500 ms) to accumulate channels in the inactivated state.
-
-
Compound Application:
-
Record baseline sodium currents in the absence of the test compound.
-
Perfuse the recording chamber with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record the sodium current at each concentration.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each compound concentration.
-
Normalize the peak current to the baseline current (I/Imax).
-
Plot the normalized current as a function of compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value: Y = 1 / (1 + ([Drug] / IC50)^nH) where Y is the fractional block, [Drug] is the drug concentration, IC50 is the half-maximal inhibitory concentration, and nH is the Hill coefficient.
-
-
Selectivity Determination: Repeat the entire procedure for each NaV isoform of interest. The ratio of IC50 values for different isoforms provides a measure of the compound's selectivity.
Visualizing Pathways and Workflows
Caption: Signaling cascade initiated by the cardiac sodium channel activator this compound.
Caption: Workflow for assessing the cardiac sodium channel specificity of a test compound.
Conclusion
This compound presents an interesting profile as a cardiac sodium channel activator with positive inotropic effects. However, for its full therapeutic potential and safety to be understood, a detailed characterization of its effects on all nine isoforms of the voltage-gated sodium channel is essential. The comparative data and experimental protocol provided in this guide offer a framework for such an evaluation. Future research should focus on generating a comprehensive selectivity profile for this compound to better predict its clinical utility and potential off-target effects.
References
Unveiling the Mechanism of BDF 9148: A Comparative Guide on its Interaction with Sodium Channel Blockers
For Immediate Release
This guide provides a comprehensive comparison of the sodium channel activator BDF 9148 and its mechanistic interplay with well-characterized sodium channel blockers, tetrodotoxin (TTX) and lidocaine. The data presented herein is designed to offer researchers, scientists, and drug development professionals a clear framework for understanding and investigating the activity of this compound at the voltage-gated sodium channel.
Introduction to this compound and Sodium Channel Modulation
This compound is recognized as a potent activator of voltage-gated sodium channels (Nav).[1][2] Its primary mechanism involves modifying the gating properties of the channel, leading to an increase in sodium influx. This activity has positioned this compound as a valuable tool for studying the physiological and pathophysiological roles of sodium channels, particularly in cardiac tissue.[1]
In contrast, sodium channel blockers are classified based on their mechanism of action and binding site. Tetrodotoxin (TTX) is a potent and specific pore blocker of most voltage-gated sodium channels, physically occluding the ion-conducting pathway from the extracellular side.[3] Lidocaine, a local anesthetic and class Ib antiarrhythmic agent, acts from the intracellular side, binding to the pore in a state-dependent manner, with higher affinity for open and inactivated states.[4]
Understanding the interaction of an activator like this compound with these distinct classes of blockers is crucial for elucidating its precise binding site and mechanism of action. This guide outlines the expected outcomes and provides a foundational experimental protocol for such an investigation.
Comparative Analysis of Modulator Activity
The following table summarizes the known and expected effects of this compound, tetrodotoxin, and lidocaine on voltage-gated sodium channels. The data for the combined application of this compound with the blockers is predictive and serves as a hypothesis for experimental validation.
| Parameter | This compound (Activator) | Tetrodotoxin (Blocker) | Lidocaine (Blocker) | This compound + Tetrodotoxin (Predicted) | This compound + Lidocaine (Predicted) |
| Binding Site | Allosteric site modifying channel gating | External pore mouth | Internal pore (S6 segments) | This compound at allosteric site; TTX at external pore | This compound at allosteric site; Lidocaine at internal pore |
| Effect on Ion Conductance | Increases Na+ influx | Blocks Na+ influx | Blocks Na+ influx | Block of Na+ influx should dominate | Block of Na+ influx should dominate, potentially with altered kinetics |
| State Dependence | State-dependent, enhances activation | State-independent pore block | State-dependent (higher affinity for open/inactivated states) | TTX block is largely state-independent | Lidocaine's state-dependent block may be influenced by this compound-induced channel states |
| Effect on Channel Gating | Shifts voltage-dependence of activation, slows inactivation | Minimal effect on gating parameters | Stabilizes inactivated state, shifts voltage-dependence of inactivation | Gating modifications by this compound may still be observable in non-blocked channels, but overall current is blocked | Complex interaction expected; this compound may alter the availability of lidocaine's binding state |
| Use-Dependence | May exhibit use-dependent effects | Minimal use-dependence | Pronounced use-dependent block | TTX block is not typically use-dependent | Use-dependent block by lidocaine may be modulated by this compound |
Experimental Protocols for Mechanistic Confirmation
To experimentally validate the interaction between this compound and sodium channel blockers, whole-cell patch-clamp electrophysiology is the gold standard.
Cell Preparation
-
HEK293 cells stably expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.5) are cultured under standard conditions.
-
Cells are dissociated into a single-cell suspension using a gentle enzymatic method prior to the experiment.
Electrophysiological Recording
-
Apparatus: Automated or manual patch-clamp system.
-
Pipette Solution (Intracellular): Containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
External Solution (Extracellular): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Procedure:
-
Establish a whole-cell recording configuration with a giga-seal (>1 GΩ).
-
Record baseline sodium currents in response to a voltage-step protocol (e.g., holding potential of -120 mV, followed by depolarizing steps from -100 mV to +60 mV).
-
Apply this compound at a known effective concentration and record the potentiated sodium currents.
-
After a washout period, apply the sodium channel blocker (tetrodotoxin or lidocaine) alone and record the inhibited currents.
-
Co-apply this compound and the sodium channel blocker to determine the nature of their interaction.
-
Data Analysis
-
Measure peak inward sodium current amplitude, voltage-dependence of activation and inactivation, and the kinetics of channel gating.
-
Construct concentration-response curves to determine IC50/EC50 values.
-
Analyze use-dependent block by applying repetitive depolarizing pulses.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways and experimental logic.
Caption: Proposed mechanism of this compound action on sodium channels.
Caption: Mechanisms of action for Tetrodotoxin and Lidocaine.
References
- 1. Enantioselective inotropic actions of the Na+-channel activators this compound, BDF 9196 and BDF 9167 in human failing and nonfailing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 钠通道激活剂 | MCE [medchemexpress.cn]
- 3. Effects of tetrodotoxin on electrical and mechanical activity of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine alters activation gating of cardiac Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Bdf 9148 Findings: A Comparative Guide for Laboratory Settings
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Bdf 9148, a positive inotropic agent, and its alternatives. It is designed to facilitate the replication of key findings by presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.
This compound is a cardiotonic agent that enhances the force of myocardial contraction by acting as a sodium channel activator.[1] Its mechanism of action involves modifying the function of voltage-gated sodium channels in cardiac muscle cells.[2] This guide synthesizes findings from various studies to provide a comprehensive overview for researchers seeking to investigate or replicate the effects of this compound in different laboratory environments.
Comparative Performance Data
The positive inotropic effects of this compound have been quantified in several studies, often in comparison to its structural analog, DPI 201-106. The following tables summarize key quantitative data from experiments conducted on different cardiac preparations.
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Guinea-pig papillary muscles | EC50 (Force of contraction) | 0.6 µM | [3] |
| DPI 201-106 | Guinea-pig papillary muscles | EC50 (Force of contraction) | 1.3 µM | [3] |
| This compound | Guinea-pig left atria | EC50 (Force of contraction) | 0.2 µM | [3] |
| DPI 201-106 | Guinea-pig left atria | EC50 (Force of contraction) | 0.8 µM | |
| This compound | Human failing myocardium (NYHA IV) | Concentration Range (Inotropic Effect) | 0.03-10 µM | |
| S(-)-Bdf 9196 | Human failing myocardium (NYHA IV) | Concentration Range (Inotropic Effect) | 0.03-10 µM | |
| R(+)-Bdf 9167 | Human failing myocardium (NYHA IV) | Inotropic Effect | None |
Table 1: Comparative EC50 values and effective concentrations of this compound and related compounds in different cardiac tissues.
| Compound | Preparation | Effect on Action Potential Duration (APD) | Observations | Reference |
| This compound | Guinea-pig papillary muscles (10 µM) | Biphasic effect on APD90 | Transient prolongation followed by shortening | |
| DPI 201-106 | Guinea-pig papillary muscles | Progressive prolongation of APD90 | Sustained increase over 90 minutes | |
| This compound | Human ventricular myocardium | Prolongation of APD | Accompanied by an increase in intracellular Na+ activity | |
| DPI 201-106 | Human ventricular myocardium | Prolongation of APD | No significant difference compared to this compound | |
| This compound | Rat left ventricles (10⁻⁷ to 3x10⁻⁶ mol/L) | Increased amplitude and prolonged duration | Augments force of contraction |
Table 2: Effects of this compound and DPI 201-106 on action potential duration in various myocardial preparations.
Signaling Pathway of this compound
This compound exerts its positive inotropic effect by modulating the voltage-gated sodium channels (NaV) in cardiomyocytes. The S(-)-enantiomer is the active form, while the R(+)-enantiomer is inactive. The primary mechanism does not involve an increase in cyclic adenosine monophosphate (cAMP) or inhibition of Na+/K+-ATPase. The inotropic effect is, however, abolished by the sodium channel blocker tetrodotoxin (TTX).
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
To facilitate the replication of this compound findings, detailed methodologies for key experiments are provided below. These protocols are synthesized from various studies and represent a general approach. Researchers should consult the original publications for specific details.
Measurement of Isometric Contraction in Papillary Muscles
-
Tissue Preparation:
-
Excise hearts from euthanized animals (e.g., guinea pigs) and place them in oxygenated Tyrode's solution.
-
Dissect the right ventricular papillary muscles.
-
Mount the muscles vertically in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Attach one end of the muscle to a force transducer to measure isometric tension.
-
-
Experimental Procedure:
-
Stimulate the muscles electrically at a fixed frequency (e.g., 1 Hz).
-
Allow the preparation to equilibrate for a specified period (e.g., 60-90 minutes).
-
Record baseline contractile force.
-
Add this compound or the comparator compound in a cumulative concentration-dependent manner.
-
Record the steady-state contractile force at each concentration.
-
-
Data Analysis:
-
Express the increase in force of contraction as a percentage of the baseline.
-
Plot concentration-response curves and calculate the EC50 value.
-
Measurement of Action Potential Duration
-
Cell Preparation:
-
Isolate single ventricular myocytes using enzymatic digestion.
-
Alternatively, use multicellular preparations like papillary muscles or trabeculae.
-
-
Electrophysiological Recording:
-
Use standard microelectrode techniques for multicellular preparations or the whole-cell patch-clamp technique for isolated myocytes.
-
Perfuse the preparation with a physiological saline solution.
-
Impale a cell with a glass microelectrode filled with an appropriate electrolyte solution (e.g., 3 M KCl).
-
Record the resting membrane potential and action potentials.
-
-
Experimental Procedure:
-
Record baseline action potentials.
-
Perfuse the preparation with a solution containing this compound or the comparator compound at a specific concentration.
-
Record action potentials at various time points after drug application.
-
-
Data Analysis:
-
Measure the action potential duration at different levels of repolarization (e.g., APD50 and APD90).
-
Compare the changes in APD before and after drug application.
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in a laboratory setting.
Caption: General experimental workflow for studying this compound.
By providing this structured comparison and detailed methodologies, this guide aims to support the scientific community in further exploring the therapeutic potential and underlying mechanisms of this compound and related compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of the effects of the new inotropic agent this compound in isolated papillary muscles and myocytes of the guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations of the mechanism of the positive inotropic action of this compound: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive framework for the disposal of a hypothetical laboratory chemical, designated BDF 9148, offering essential safety and logistical information for researchers, scientists, and drug development professionals. The procedures outlined below are based on general best practices for laboratory chemical waste management and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for any chemical in use.
Understanding Chemical Waste: A Tiered Approach
The first step in proper chemical disposal is to characterize the waste. The properties of a chemical dictate its handling and final disposition. For "this compound," or any laboratory chemical, the SDS is the primary source for this information. In the absence of a specific SDS for this compound, we will proceed with a general framework.
Key Waste Characterization Questions:
-
Is it a hazardous waste? This is determined by its properties:
-
Ignitability: Flash point below 60°C (140°F).
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable under normal conditions, may react with water, or generate toxic gases.
-
Toxicity: Harmful or fatal if ingested or absorbed.
-
-
Is it a non-hazardous waste? Some chemicals can be disposed of down the drain or in regular trash, but this requires careful verification against the SDS and local regulations.
-
Are there specific disposal requirements? Some chemicals, such as those containing heavy metals or certain organic compounds, have unique disposal protocols.
Standard Disposal Procedures for Laboratory Chemicals
The following table summarizes the general disposal procedures for different categories of chemical waste. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office before proceeding.
| Waste Category | General Disposal Procedure | Personal Protective Equipment (PPE) |
| Hazardous Waste | Collect in a designated, properly labeled, and sealed waste container. Do not mix incompatible wastes. Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company. | Safety goggles, lab coat, and appropriate chemical-resistant gloves. |
| Non-Hazardous Liquid Waste | If permitted by the SDS and local regulations, dilute with copious amounts of water and pour down a designated laboratory sink. | Safety goggles and lab coat. |
| Non-Hazardous Solid Waste | If permitted by the SDS and local regulations, dispose of in the designated solid waste container. | Lab coat. |
| Sharps Waste | Collect in a designated, puncture-resistant sharps container. Arrange for pickup by your institution's EHS or a licensed medical waste disposal company. | Handle with care to avoid punctures. |
| Empty Chemical Containers | Triple-rinse with a suitable solvent. Deface the label. Dispose of the container according to institutional guidelines (recycling or trash). | Safety goggles, lab coat, and appropriate gloves. |
Experimental Protocol: Waste Characterization and Segregation
A fundamental aspect of safe disposal is the proper characterization and segregation of chemical waste at the point of generation.
Methodology:
-
Consult the SDS: Before beginning any experiment, review the SDS for all chemicals to be used. Pay close attention to Section 13: Disposal Considerations.
-
Label Waste Containers: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive).
-
Segregate Waste: Use separate waste containers for different classes of chemicals to prevent dangerous reactions. Common segregation categories include:
-
Halogenated Organic Solvents
-
Non-Halogenated Organic Solvents
-
Acids
-
Bases
-
Heavy Metal Waste
-
Solid Chemical Waste
-
-
Maintain a Waste Log: Keep a record of the chemicals and approximate quantities added to each waste container.
-
Request Pickup: When a waste container is full, seal it and request a pickup from your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Chemical Disposal Decision Workflow
By adhering to these procedures and utilizing the provided decision-making framework, laboratory personnel can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals when in doubt.
Essential Safety and Operational Guide for Handling Bdf 9148
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Bdf 9148 (CAS No. 120838-62-2). The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing clear operational protocols.
Chemical Identification and Properties
This compound is a Na(+)-channel modulator and cardiovascular agent. Its systematic IUPAC name is 4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile.
| Property | Value |
| CAS Number | 120838-62-2 |
| Molecular Formula | C₂₈H₂₇N₃O₃ |
| Molecular Weight | 453.54 g/mol |
| Appearance | Solid |
| Solubility | Very slightly soluble in cold water. |
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not fully established, it is imperative to handle it with care, assuming potential hazards. The following PPE is mandatory when handling this compound to prevent exposure.
| Hazard | Required PPE |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Contact | Safety glasses with side shields or goggles. |
| Inhalation | Use in a well-ventilated area. For operations that may generate dust or aerosols, a NIOSH-approved respirator is required. |
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Handling, Storage, and Disposal
Proper operational procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling and Storage Plan
| Procedure | Guideline |
| Handling | Avoid generating dust. Use in a chemical fume hood. Prevent contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed contractor. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container for hazardous waste disposal. |
First Aid and Emergency Procedures
Immediate and appropriate first aid is essential in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |
Experimental Workflow and Signaling Pathway
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for studying the effects of this compound on a cellular level.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
